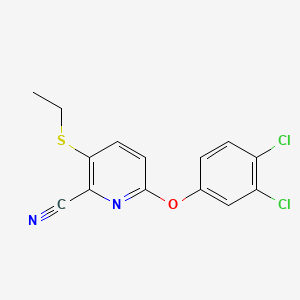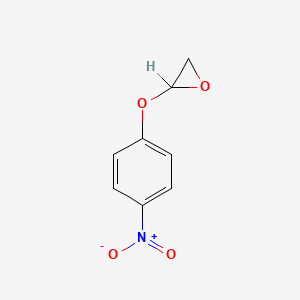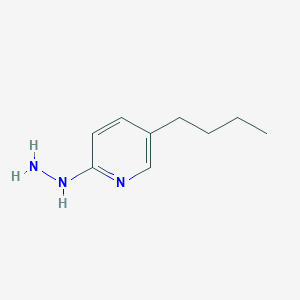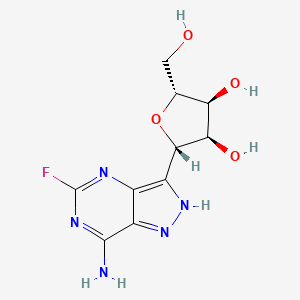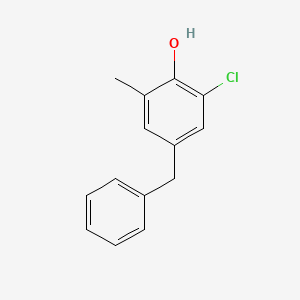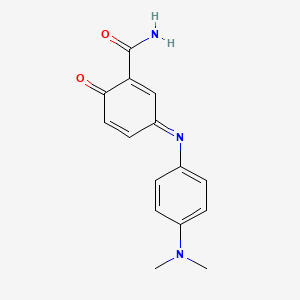
2-氨基环己烷羧酸
描述
Synthesis Analysis
The synthesis of 2-Aminocyclohexanecarboxylic acid and its derivatives involves several key strategies, including selective transformations and cycloaddition reactions. Avenoza et al. (1999) reported the synthesis of stereoisomers of 1-amino-4-hydroxycyclohexane-1-carboxylic acids through Diels–Alder cycloaddition, demonstrating the compound's synthetic accessibility (Avenoza, Cativiela, Fernández-Recio, & Peregrina, 1999). Furthermore, Berkessel et al. (2002) described a convenient method to obtain enantiomerically pure trans-2-Aminocyclohexanecarboxylic acid from trans-cyclohexane-1,2-dicarboxylic acid, emphasizing the compound's potential for generating helical β-peptides (Berkessel, Glaubitz, & Lex, 2002).
Molecular Structure Analysis
The molecular structure of 2-Aminocyclohexanecarboxylic acid derivatives has been characterized through various analytical techniques. The crystallographic characterization of 1-aminocyclohexane-1-carboxylic acid and its derivatives by Valle et al. (1988) provided insights into the conformation of the compound in solid state, revealing that the cyclohexane rings adopt an almost perfect chair conformation, which is crucial for understanding its chemical behavior (Valle, Crisma, Toniolo, Sen, Sukumar, & Balaram, 1988).
Chemical Reactions and Properties
2-Aminocyclohexanecarboxylic acid undergoes various chemical reactions that highlight its reactivity and potential applications. The work by Izquierdo et al. (2005) on the synthesis of derivatives of 2-aminocyclobutane-1-carboxylic acids demonstrated the compound's versatility in forming highly rigid beta-peptides, showcasing its utility in creating structured molecules (Izquierdo, Rúa, Sbai, Parella, Alvarez-Larena, Branchadell, & Ortuño, 2005).
Physical Properties Analysis
The physical properties of 2-Aminocyclohexanecarboxylic acid, such as solubility, melting point, and optical activity, are influenced by its molecular structure. These properties are essential for its handling and application in synthesis processes. The resolution and rotations of trans-2-Aminocyclohexanecarboxylic acids reported by Nohira et al. (1970) contribute to understanding the optical properties and chiral nature of the compound (Nohira, Ehara, & Miyashita, 1970).
科学研究应用
生物化学研究
2-氨基环己烷羧酸: 用于制备对映体纯的β-氨基酸。 它参与了通过狄尔斯-阿尔德反应合成单羟基和二羟基化衍生物 {svg_1}.
药物开发
在制药方面,2-氨基环己烷羧酸 在肽合成中发挥作用。 其特性被利用来改善药物的生物制药属性,例如溶解度和稳定性 {svg_2}.
环境科学
2-氨基环己烷羧酸: 正在研究其降解特性和潜在的环境应用,特别是在与海洋环境中环烷酸转化有关的方面 {svg_3}.
食品工业
在食品工业中,探索了像2-氨基环己烷羧酸 这样的有机酸的抗菌特性,这些特性可以提高食品安全和保存 {svg_4}.
农业研究
农业研究调查氨基酸代谢的操纵,其中像2-氨基环己烷羧酸 这样的化合物可以提高作物氮利用效率,从而促进可持续农业实践 {svg_5}.
化学工程
2-氨基环己烷羧酸: 在化学工程中对于开发新的合成途径和生产光学活性物质具有重要意义 {svg_6}.
作用机制
Target of Action
2-Aminocyclohexanecarboxylic acid is a non-canonical amino acid that is incorporated into antimicrobial peptides . The primary targets of these peptides are bacterial cell membranes .
Mode of Action
The compound interacts with its targets by disrupting bacterial cell membranes . This disruption is one of the variable mechanisms of action of antimicrobial peptides .
Biochemical Pathways
It is known that the compound is incorporated into antimicrobial peptides, which have diverse mechanisms of action, including disruption of cell membranes, inhibition of metabolic and translational elements, formation of nanonets, and stimulation of antimicrobial immune activity .
Result of Action
The result of the action of 2-Aminocyclohexanecarboxylic acid is the disruption of bacterial cell membranes, leading to the death of the bacteria . This makes it a potential candidate for the development of new antimicrobial drugs.
安全和危害
未来方向
While specific future directions for 2-Aminocyclohexanecarboxylic acid are not detailed in the search results, it’s worth noting that this compound and other non-proteinogenic amino acids have gained considerable interest from scientists due to their unique properties. They open opportunities for the design of more elaborate peptidic foldamers with oriented polar substituents at selected positions of the cycloalkane residues .
属性
IUPAC Name |
2-aminocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQHEVWOPJDAAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70901272 | |
| Record name | NoName_365 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70901272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75081-40-2 | |
| Record name | 2-Aminocyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75081-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: ACHC has a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol.
A: While the provided research excerpts don't delve into detailed spectroscopic data for ACHC itself, they often mention techniques like circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy being employed to study the conformation and structural features of peptides incorporating ACHC. [, , , , , , ]
A: Yes, ACHC exists as both cis and trans isomers. The trans isomer strongly promotes the formation of 14-helical structures in β-peptides. [, , , , , ] The cis isomer, while less studied, is known to favor extended conformations and can promote mixed helical structures like the 11/9-helix in α/β-peptides. [, , ]
A: The 14-helix is a unique secondary structure characterized by hydrogen bonding between the carbonyl oxygen of one residue and the amide proton of the second residue towards the N-terminus. This helix is particularly stable in β-peptides incorporating trans-ACHC residues, making it a valuable scaffold for foldamer design. [, , , , ]
A: Yes, researchers have successfully incorporated various other amino acids, both natural and unnatural, into β-peptides containing ACHC. This allows for the fine-tuning of properties such as solubility, helicity, and bioactivity. [, , , , , , ]
A: Factors like solvent polarity, peptide length, the presence of other helix-promoting residues, and the nature and placement of side chains can all impact 14-helix stability. [, , ]
A: Due to their structural stability and potential for functionalization, ACHC-containing peptides are being investigated for applications such as antimicrobial agents [], catalysts for asymmetric synthesis [, ], and building blocks for self-assembling nanomaterials. [, ]
A: Several synthetic routes to ACHC and its derivatives have been reported, often starting from cyclohexane-based precursors. [, , , , ] Methodologies include preferential crystallization, cyclization reactions, and solid-phase peptide synthesis.
A: Yes, computational techniques like DFT calculations and molecular dynamics simulations have been employed to understand the conformational preferences, helix stability, and interactions of ACHC-containing peptides. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[[5-(4-Bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B1203783.png)

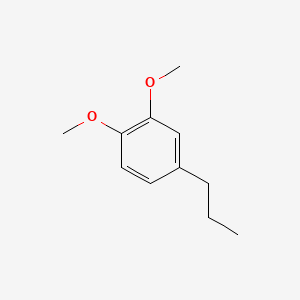
![2,3-Dihydroxypropyl 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl hydrogen phosphate](/img/structure/B1203787.png)
